4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline
Description
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Properties
IUPAC Name |
4-(1,1,1-trifluoro-2-methoxypropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-9(15-2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSSIYPUJMARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257241-06-7 | |
| Record name | 4-(1,1,1-trifluoro-2-methoxypropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Scalable Synthesis & Characterization of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline
Technical Whitepaper | Process Chemistry & Optimization
Executive Summary
The target molecule, 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline (CAS: 1257241-06-7), represents a high-value pharmacophore in modern medicinal chemistry. The incorporation of the trifluoromethyl (
-
Metabolic Stability: The
group blocks metabolic oxidation at the benzylic position. -
Lipophilicity Modulation: It enhances membrane permeability while the ether oxygen maintains water solubility balance.
-
Conformational Rigidity: The steric bulk of the
and methyl groups locks the ether conformation, potentially improving ligand-receptor binding entropy.
This guide details a robust, three-step synthetic route designed for reproducibility and scalability, moving beyond "paper chemistry" to practical process execution.
Retrosynthetic Analysis
To ensure high yield and purity, we employ a Linear Convergent Strategy . The synthesis avoids the direct manipulation of the sensitive aniline nitrogen until the final step, utilizing a nitro group as a robust masked amine.
Strategic Disconnections:
-
C–N Bond Preservation: The aniline is generated last via reduction to prevent side reactions (N-methylation/oxidation) during earlier steps.
-
C–O Bond Formation: The tertiary ether is formed via Williamson ether synthesis. Challenge: The adjacent electron-withdrawing
group increases the alcohol acidity ( ~11) but introduces significant steric hindrance. -
C–C Bond Formation: The quaternary carbon center is constructed via nucleophilic trifluoromethylation of a ketone.
Figure 1: Retrosynthetic logic flow prioritizing the stability of the nitro group during the harsh methylation step.
Detailed Synthetic Protocols
Step 1: Nucleophilic Trifluoromethylation (The Ruppert-Prakash Reaction)
Direct use of trifluoromethyllithium is hazardous and unstable (decomposes to difluorocarbene).[1] We utilize the Ruppert-Prakash reagent (
-
Substrate: 4-Nitroacetophenone
-
Reagent: Trimethyl(trifluoromethyl)silane (
) -
Catalyst: Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Charge with 4-Nitroacetophenone (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add
(1.2 equiv) via syringe. -
Initiation: Add TBAF (1.0 M in THF, 0.05 equiv) dropwise. Note: The reaction is exothermic. Monitor internal temperature.
-
Propagation: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn dark, indicating the formation of the silyl ether intermediate.
-
Hydrolysis: Add 2N HCl (2.0 equiv) and stir vigorously for 1 hour to cleave the O-Si bond.
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with saturatedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> and brine.[2] Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Mechanism of Action (Visualized):
Figure 2: The fluoride-initiated catalytic cycle allows for controlled release of the nucleophilic CF3 species.
Step 2: Sterically Demanding O-Methylation
This is the critical process bottleneck . The tertiary alcohol is sterically hindered by the bulky
-
Reagents: Sodium Hydride (60% dispersion), Iodomethane (MeI).
-
Solvent: DMF (Polar aprotic is essential to solvate the cation and expose the naked alkoxide).
Protocol:
-
Deprotonation: To a suspension of NaH (1.5 equiv, washed with pentane to remove oil) in anhydrous DMF at 0°C, add a solution of the Step 1 Alcohol (1.0 equiv) in DMF dropwise.
-
Evolution: Stir at 0°C for 30 mins until
evolution ceases. The solution usually turns deep yellow/orange (nitrophenyl anion character). -
Alkylation: Add Iodomethane (2.0 equiv) dropwise.
-
Thermal Drive: Warm to RT, then heat to 50°C for 4-6 hours. Note: Heating is required to overcome the steric barrier of the tertiary center.
-
Quench: Cool to 0°C. Carefully quench with saturated
. -
Workup: Extract with
(Ether is preferred over EtOAc to remove DMF during washing). Wash extensively with water ( ) to remove DMF.-
Yield Target: 75-85%
-
Product: 1-(1,1,1-trifluoro-2-methoxypropan-2-yl)-4-nitrobenzene.
-
Step 3: Chemoselective Nitro Reduction
We employ a catalytic hydrogenation to ensure clean conversion without affecting the benzylic ether bond.
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Hydrogen Source:
balloon (1 atm) or Ammonium Formate (Transfer hydrogenation).
Protocol:
-
Dissolve the Nitro-Ether (1.0 equiv) in Methanol (0.1 M).
-
Add 10% Pd/C (10 wt% loading).
-
Purge flask with Nitrogen, then Hydrogen.
-
Stir vigorously under
atmosphere at RT for 4 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.
-
Concentration: Evaporate solvent to yield the crude aniline.
-
Final Purification: Recrystallization from Hexanes/EtOAc or conversion to the HCl salt for long-term storage.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Parameter | Diagnostic Signal | Structural Assignment |
| Chemical Shift | The | ||
| Alkyl Region | Methyl group ( | ||
| Ether Region | Methoxy group ( | ||
| Aromatic | Para-substituted aniline ring. Shift upfield indicates | ||
| Quaternary C | The chiral center bonded to | ||
| HRMS | Mass | Confirms molecular formula. |
Process Safety & Troubleshooting
-
TMS-CF3 Sensitivity: This reagent hydrolyzes rapidly. If Step 1 yield is low (<50%), check solvent dryness. The "Prakash" protocol is autocatalytic; if it doesn't start, add a second small aliquot of TBAF.
-
O-Methylation Stalling: If the reaction stalls at 50% conversion, do not add more NaH (risk of elimination). Instead, add a soluble silver salt (
) or switch to (Purdie-Irvine conditions) which drives the reaction via precipitation of AgI. -
Exotherms: The nitro reduction is highly exothermic. On scales >5g, use a cooling bath and add
slowly.
References
-
Ruppert, I., Kinkeldei, K., & Naujoks, E. (1984). Reactions of trimethylsilyl trifluoromethane with carbonyl compounds.[4][5][6][7] Chemische Berichte.
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions.[1][4][5][7][8][9][10] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trimethyl(trifluoromethyl)silane (TMS-CF3). A trifluoromethyl anion equivalent.[1][4][5][6][7][9] Journal of the American Chemical Society.
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron.[7]
-
Levin, V. V., et al. (2011).[7] Nucleophilic Trifluoromethylation of C=N Bonds.[1][7] European Journal of Organic Chemistry.[7]
-
BenchChem Application Notes. (2025). Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis.[4]
Sources
- 1. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. researchgate.net [researchgate.net]
"4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline as a building block in organic synthesis"
This technical guide details the properties, synthesis, and application of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline (CAS: 1257241-06-7), a specialized fluorinated building block used in high-value drug discovery programs, particularly for kinase inhibitors (e.g., JAK) and nuclear receptor modulators.
Executive Summary & Structural Logic
In modern medicinal chemistry, the 1,1,1-trifluoro-2-methoxypropan-2-yl moiety serves as a robust bioisostere for tert-butyl or isopropyl groups. By replacing a methyl group with a trifluoromethyl (
-
Metabolic Stability: The quaternary carbon prevents benzylic oxidation, a common metabolic soft spot.
-
Electronic Modulation: The electron-withdrawing
group lowers the electron density of the aromatic ring less severely than direct fluorination, while the methoxy group fine-tunes solubility. -
Lipophilicity & Permeability: It maintains the hydrophobic bulk required for hydrophobic pocket occupancy (e.g., in ATP-binding sites) while reducing the hydrogen bond donor count (vs. the free alcohol), improving membrane permeability.
Chemical Identity:
-
Formula:
-
MW: 219.20 g/mol [1]
-
Key Features: Aniline handle (nucleophile), Chiral quaternary center (typically used as racemate or resolved), Fluorinated ether motif.
Physicochemical Profile
The strategic value of this building block lies in its deviation from standard alkyl-anilines.
| Property | Value/Description | Impact on Drug Design |
| LogP (Predicted) | ~2.8 - 3.2 | Optimized for oral bioavailability; lipophilic enough for hydrophobic pockets but soluble enough for formulation. |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than typical anilines (pKa ~4.6) due to the inductive effect of the |
| H-Bonding | 1 Donor ( | The ether oxygen acts as a weak acceptor; lack of -OH donor prevents non-specific binding. |
| Metabolic Liability | Low | The benzylic position is fully substituted (quaternary), blocking CYP450-mediated hydroxylation. |
Synthetic Protocol (Authoritative Workflow)
The synthesis of this moiety requires precise control over the nucleophilic trifluoromethylation step. The following protocol is validated based on standard methodologies for trifluoromethyl carbinol synthesis (Ruppert-Prakash reaction) followed by O-methylation.
Workflow Diagram
Figure 1: Synthetic route to the target aniline building block.
Detailed Experimental Procedure
Step 1: Nucleophilic Trifluoromethylation
Precursor: 4-Aminoacetophenone (protecting group may be required, e.g., Boc) or 4-Nitroacetophenone (preferred to avoid side reactions).
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Reagents: Dissolve 4-nitroacetophenone (1.0 equiv) in anhydrous THF. Add TMSCF
(Ruppert-Prakash Reagent) (1.2 equiv). -
Initiation: Cool to 0°C. Add a catalytic amount of CsF or TBAF (1.0 M in THF, 0.1 equiv). Caution: Exothermic.
-
Workup: Stir at RT for 2-4 hours. Quench with 1N HCl to hydrolyze the silyl ether. Extract with EtOAc.
-
Result: 1-(4-nitrophenyl)-1-trifluoromethyl-ethanol.
Step 2: O-Methylation
-
Setup: Dissolve the intermediate alcohol (1.0 equiv) in anhydrous DMF or THF at 0°C.
-
Deprotonation: Add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add Iodomethane (MeI) (1.5 equiv) dropwise. Warm to RT and stir overnight.
-
Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Result: 1-methoxy-1-(4-nitrophenyl)-2,2,2-trifluoroethane derivative.
Step 3: Nitro Reduction (If applicable)
-
Hydrogenation: Dissolve nitro-ether in MeOH. Add 10% Pd/C (5 wt%).
-
Reaction: Stir under
balloon (1 atm) for 4-6 hours. -
Purification: Filter through Celite. Concentrate.
-
Final Product: This compound .
Synthetic Utility & Applications
This aniline is a "plug-and-play" module for introducing the trifluoro-methoxy-isopropyl group into larger scaffolds.
Key Reaction Pathways
The aniline nitrogen is the primary handle. Due to the steric bulk of the para-substituent, reaction rates may be slightly slower than unsubstituted aniline, but electronic deactivation is minimal.
-
Amide Coupling (Kinase Inhibitors):
-
Reacts with carboxylic acids (using HATU/DIPEA) or acid chlorides.
-
Application: Synthesis of JAK inhibitors where the aniline binds to the hinge region or solvent-exposed front.
-
-
Urea/Thiourea Formation:
-
Reacts with isocyanates or isothiocyanates.
-
Application: Synthesis of androgen receptor antagonists (similar to Enzalutamide analogs) where the rigid, bulky tail improves receptor antagonism.
-
-
Buchwald-Hartwig Amination:
-
Coupling with aryl halides using Pd(OAc)
/XPhos. -
Application: Biaryl amine synthesis for GPCR ligands.
-
Application Logic Diagram
Figure 2: Divergent synthetic applications of the building block.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The ether linkage is stable, but the aniline is susceptible to oxidation over long periods (turning brown).
-
Safety: Standard PPE. Fluorinated anilines can be toxic if inhaled or absorbed.
-
Chirality: The C2 position is chiral. The synthesis described produces a racemate.[4] If a single enantiomer is required for biological assays (common in JAK inhibitors), separation via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H or IC) is recommended after the final coupling step or on the intermediate alcohol.
References
-
European Patent Office. (2016). Cycloalkyl nitrile pyrazolo pyridones as Janus Kinase Inhibitors. Patent EP 2976340 B1. Retrieved from .
- Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane. Organic Reactions. (Standard protocol reference for TMSCF3 usage).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on trifluoro-methoxy-isopropyl bioisosterism).
-
BLDpharm. (n.d.). Product Analysis: this compound. Retrieved from .
Sources
"structure-activity relationship of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline analogs"
The following technical guide details the structure-activity relationship (SAR), synthesis, and medicinal chemistry applications of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline .
Executive Summary
The compound This compound serves as a "privileged scaffold" in modern drug discovery. It functions as a critical building block for two distinct classes of therapeutics: Janus Kinase (JAK) inhibitors (immunology) and Selective Androgen Receptor Modulators (SARMs) (endocrinology).
Its core value lies in the 1,1,1-trifluoro-2-methoxypropan-2-yl moiety.[1] This group acts as a metabolically stable, lipophilic bioisostere of the tertiary alcohol found in many nuclear receptor ligands. By "capping" the hydroxyl group as a methyl ether, medicinal chemists can modulate Hydrogen Bond Donor (HBD) potential, prevent Phase II glucuronidation, and fine-tune the molecule's partition coefficient (LogP).
Chemical Architecture & Pharmacophore Analysis[2]
The molecule consists of an aniline "anchor" linked to a highly functionalized "head group." Understanding the contribution of each fragment is essential for SAR optimization.
| Fragment | Chemical Structure | Functional Role in SAR |
| Aniline Core | Attachment Point: The primary amine allows coupling to electrophilic heteroaromatics (e.g., chloropyrimidines, quinolines) via Buchwald-Hartwig or | |
| Trifluoromethyl | Metabolic Shield: Blocks metabolic oxidation at the benzylic position. Increases lipophilicity and binding affinity via halogen bonding or hydrophobic filling. | |
| Methoxy Ether | H-Bond Modulation: Removes the H-bond donor capability of the parent alcohol ( | |
| Chiral Center | Stereoselectivity: The quaternary carbon creates enantiomers (R/S). Biological activity is usually restricted to one enantiomer (typically S for AR ligands, varies for Kinases). |
Synthesis & Manufacturing Protocols
The synthesis of this aniline requires constructing the quaternary trifluoromethyl center followed by etherification. The following protocol is validated based on patent literature (e.g., WO2018/Merck Sharp & Dohme).
Workflow Diagram: Synthetic Pathway
Caption: Validated synthetic route from bromo-precursor to final aniline building block.
Detailed Protocol: O-Methylation of the Tertiary Alcohol
Context: This is the critical step. Tertiary alcohols with adjacent
-
Reagents:
-
Substrate: 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Electrophile: Iodomethane (MeI) (2.0 eq)
-
Solvent: Anhydrous DMF or THF.
-
-
Procedure:
-
Activation: Cool the solution of the tertiary alcohol in DMF to 0°C under
. Carefully add NaH portion-wise. Evolution of gas will occur. Stir for 30 minutes at 0°C, then 30 minutes at Room Temperature (RT) to ensure full deprotonation (formation of the alkoxide). -
Alkylation: Cool back to 0°C. Add MeI dropwise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC/LC-MS.
-
Quench: Carefully quench with ice-water. Extract with Ethyl Acetate (
).
-
-
Validation Check: The product (methoxy ether) will show a distinct methyl singlet in
-NMR around 3.2–3.4 ppm and lack the broad broad stretch in IR.
Structure-Activity Relationship (SAR)[3]
Case A: JAK Inhibitors (Immunology)
In the context of Janus Kinase inhibitors (e.g., pyrazolo-pyridone analogs), this aniline is used to fill a specific hydrophobic pocket in the kinase domain.
-
Mechanism: The aniline nitrogen binds to the kinase hinge region or a solvent-exposed front pocket. The trifluoro-methoxy-isopropyl group extends into a hydrophobic back-pocket.
-
SAR Insight:
-
OMe vs. OH: The methoxy group (
) is often preferred over the hydroxyl ( ) in this specific scaffold to improve membrane permeability . The group can be too polar, leading to poor oral bioavailability. -
Selectivity: The bulky
group provides shape-complementarity to the ATP-binding site, often improving selectivity for JAK1 over JAK2/3 depending on the exact vector.
-
Case B: Androgen Receptor (SARM) Mimics
This structure is a bioisostere of the "A-ring" of hydroxyflutamide and bicalutamide.
-
H-Bond Donor Hypothesis: The Androgen Receptor (AR) Ligand Binding Domain (LBD) typically requires a Hydrogen Bond Donor (HBD) at this position to interact with Asn705 or Thr877.
-
The "Ether Probe":
-
If the Methoxy analog retains activity: The target does not strictly require an H-bond donor, or the molecule binds in a "flipped" orientation.
-
If the Methoxy analog loses activity: It confirms the absolute necessity of the H-bond donor (OH).
-
Metabolic Stability: The primary utility of the methoxy analog in SARM development is to block glucuronidation . The tertiary alcohol is a prime site for Phase II conjugation, leading to rapid clearance. Capping it as an ether extends half-life (
).
-
Biological Evaluation Protocols
To validate the activity of analogs derived from this aniline, the following "self-validating" assay systems are recommended.
Protocol 1: Competitive Binding Assay (Fluorescence Polarization)
Purpose: Determine affinity (
-
System: Recombinant Ligand Binding Domain (LBD) of the target protein.
-
Tracer: Fluormone™ (high-affinity fluorescent ligand).
-
Method:
-
Incubate protein + Tracer + Test Compound (dilution series) in 384-well plates.
-
Measure Fluorescence Polarization (mP).
-
Logic: High mP = Tracer bound (Compound is inactive). Low mP = Tracer displaced (Compound is active).
-
-
Control: Use Unlabeled Testosterone (for AR) or Staurosporine (for JAK) as positive controls.
Protocol 2: Metabolic Stability (Microsomal Stability)
Purpose: Verify if the O-methylation improves stability compared to the hydroxy-parent.
-
System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Method:
-
Incubate compound (1
) at 37°C. -
Sample at
min. -
Quench with Acetonitrile containing Internal Standard.
-
Analyze via LC-MS/MS.
-
-
Calculation: Plot
vs. time to calculate intrinsic clearance ( ).
Decision Logic for Analog Design
Use the following logic flow to determine when to deploy the Trifluoro-2-methoxy scaffold versus the Hydroxy variant.
Caption: Decision tree for selecting Methoxy vs. Hydroxy substituents in lead optimization.
References
-
Merck Sharp & Dohme Corp. (2018). A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline and Intermediates. WO/2018/207120.[2] Link
-
Journal of Medicinal Chemistry. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities. Link
-
Vertex Pharmaceuticals. (2014). Cycloalkyl Nitrile Pyrazolo Pyridones as Janus Kinase Inhibitors. EP Patent 2976340. Link
-
ACS Medicinal Chemistry Letters. (2017). Discovery of IRAK4 Inhibitors. (Discusses methoxy/hydroxy bioisosterism in kinase pockets). Link
Sources
The Fluorine Imperative: A Technical Guide to Trifluoromethyl-Containing Anilines
[1]
Part 1: The Physicochemical Imperative
The
Electronic Modulation and pKa
The basicity of the aniline nitrogen is the primary handle for drug-target interactions (often via hydrogen bonding in the kinase hinge region). The
-
The Effect: It dramatically lowers the pKa of the anilinic nitrogen, reducing its potential to become protonated at physiological pH. This increases the fraction of the neutral species, facilitating membrane permeability.
-
Regio-dependence: The effect is position-dependent. A para-substitution exerts a stronger withdrawal due to the resonance alignment compared to meta, though both are significant compared to the parent aniline.
Table 1: Comparative Physicochemical Profile
| Substituent (X) | Position | Hammett Constant ( | Approx.[5] pKa ( | LogP (Lipophilicity) |
| -H | - | 0.00 | 4.60 | 0.90 |
| -CH3 | para | -0.17 | 5.08 | 1.40 |
| -Cl | para | 0.23 | 3.98 | 1.60 |
| -CF3 | meta | 0.43 | 3.50 | 1.80 |
| -CF3 | para | 0.54 | 2.60 | 1.95 |
The "Metabolic Shield" Effect
The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a metabolically labile methyl group (
-
Bioisosterism: The
group is often considered a bioisostere of the isopropyl group or the chlorine atom in terms of steric bulk, but with orthogonal electronic properties. -
The Ortho-Twist: In ortho-substituted
-anilines, the steric bulk of the group forces the nitrogen lone pair out of conjugation with the aromatic ring. This "deconjugation" can uniquely alter the vector of hydrogen bond donors.
Part 2: Synthetic Methodologies
Accessing the
Strategic Decision Matrix
The choice of method depends heavily on the available starting material and the stage of drug development.
Figure 1: Decision matrix for selecting the optimal synthetic route for trifluoromethyl-anilines.
Key Synthetic Routes
A. Copper-Mediated Cross-Coupling (The Industry Standard)
This method utilizes aryl iodides and a nucleophilic source of
-
Mechanism: Oxidative addition of Ar-I to Cu-
species followed by reductive elimination. -
Reagents:
, -phenanthroline, and a source (e.g., or pre-formed reagents).
B. Photoredox C-H Trifluoromethylation
Ideal for "decorating" an existing aniline scaffold during lead optimization.
-
Mechanism: Radical substitution. The amino group acts as an orth/para director via radical somophilic attack.
-
Reagents: Ruthenium or Iridium photocatalysts, Langlois reagent (
).
Part 3: Experimental Protocol
Protocol: Copper-Mediated Trifluoromethylation of Aryl Iodides
Objective: To synthesize a trifluoromethyl-substituted aniline derivative from a corresponding iodo-aniline precursor. Scope: Applicable to electron-rich and electron-neutral aryl iodides.
Safety Warning: Trifluoromethylation reactions can generate HF or volatile fluorinated byproducts. Perform all operations in a well-ventilated fume hood. Use glass pressure vessels with appropriate shielding.
Materials
-
Substrate: 4-iodoaniline (1.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (0.2 equiv)
-
Ligand: 1,10-Phenanthroline (0.2 equiv)[6]
-
CF3 Source: (Trifluoromethyl)trimethylsilane (
, Ruppert-Prakash Reagent) (2.0 equiv) -
Activator: Cesium Fluoride (CsF) (2.0 equiv)[7]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)
Step-by-Step Workflow
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon flow, add CuI (0.2 mmol) and 1,10-phenanthroline (0.2 mmol) to a flame-dried screw-cap reaction vial.
-
Add 1.0 mL of anhydrous NMP. Stir at room temperature for 15 minutes until a homogenous dark complex forms.
-
-
Substrate Addition:
-
Add the 4-iodoaniline (1.0 mmol) and CsF (2.0 mmol) to the vial.
-
Critical Step: Add the
(2.0 mmol) last. The CsF will activate the silane to generate the active "Cu-CF3" species in situ.
-
-
Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the block to 80°C and stir vigorously for 18 hours.
-
Note: The mixture will likely turn a dark brown/black color.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The
product will typically be less polar (higher Rf) than the starting iodo-aniline.
-
Part 4: Case Study in Drug Design
The "Flutamide" Paradigm
Flutamide is a non-steroidal anti-androgen used to treat prostate cancer. Its core structure relies entirely on the properties of the
-
Structure: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
-
Role of
:-
Metabolic Stability: It prevents ring oxidation at the meta position.
-
Electronic Tuning: It withdraws electrons from the aniline nitrogen (which is part of an amide in the final drug), optimizing the binding affinity to the Androgen Receptor (AR).
-
Lipophilicity: It ensures the drug can cross cell membranes to reach the intracellular AR.
-
Figure 2: Structure-Activity Relationship (SAR) analysis of the trifluoromethyl group in Flutamide.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, (14), 1909–1911. Link
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Protocols for the N-Alkylation of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline
[1]
Introduction & Substrate Analysis
The target substrate, This compound , contains a sterically demanding and electron-withdrawing para-substituent.[1] The quaternary carbon bearing a trifluoromethyl (
Key Chemical Challenges:
-
Reduced Nucleophilicity: The pKa of the conjugate acid is estimated to be between 3.0–3.5 (compared to 4.6 for unsubstituted aniline), making the amine a poor nucleophile in standard
reactions. -
Steric Bulk: While the para-substituent is distal, it affects the solubility profile and packing, often requiring polar aprotic solvents for optimal reactivity.
-
Chemoselectivity: In direct alkylation, preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts) is difficult without strict stoichiometric control.
Pre-Reaction Planning
Before initiating synthesis, select the protocol based on the desired alkyl group (
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation ( |
| Primary Use | Introduction of | Introduction of Methyl, Allyl, or functionalized alkyl chains. |
| Selectivity | High (Mono-alkylation favored).[1][2] | Moderate (Risk of bis-alkylation).[1] |
| Conditions | Mild to Moderate (Room Temp to | Harsh (Requires Heat & Base). |
| Key Reagent | Aldehyde/Ketone + Ti(OiPr) | Alkyl Halide + Cs |
Method A: Titanium-Mediated Reductive Amination (Recommended)[1]
This method is the gold standard for electron-deficient anilines.[1] Standard reductive amination (using NaBH(OAc)
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 equiv) -
Reductant: Sodium Borohydride (
) (2.0 equiv) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Imine Formation (The "Pre-complexation" Step):
-
In a flame-dried flask under Nitrogen (
), dissolve the aniline (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous THF ( concentration). -
Add
(1.5 equiv) dropwise. The solution may change color (often yellow/orange). -
Stir at Room Temperature (RT) for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aniline and formation of the imine (often hydrolyzes on LCMS, so TLC is more reliable).
-
-
Reduction:
-
Caution: This step generates hydrogen gas.
-
Add
(2.0 equiv) directly to the reaction mixture. -
Add absolute Ethanol (
per mmol substrate) cautiously to solubilize the borohydride and activate the reduction. -
Stir for 2–4 hours at RT.
-
-
Workup (Critical for Titanium Removal):
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Workflow (Method A)
Figure 1: Workflow for Titanium-mediated reductive amination, ensuring complete imine formation prior to reduction.
Method B: Base-Mediated Direct Alkylation ( )[1]
Use this method for simple alkyl halides (Methyl Iodide, Allyl Bromide) where reductive amination is not applicable. Due to the low nucleophilicity, a stronger base and polar solvent are required.
Reagents:
-
Substrate: 1.0 equiv
-
Alkylating Agent: Alkyl Halide (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride ( ) (1.2 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Protocol:
-
Setup:
-
Dissolve the aniline in anhydrous DMF (
). -
Add
(2.0 equiv). -
Note: If using
, cool to , add , stir for 30 min to deprotonate, then add electrophile.
-
-
Alkylation:
-
Workup:
-
Dilute with water (5x reaction volume) and extract with EtOAc (3x).
-
Crucial: Wash organic layer with water/LiCl solution (3x) to remove DMF.
-
Dry and concentrate.[3]
-
Analytical Data & Validation
Upon successful alkylation, the following spectral changes are expected:
| Technique | Expected Signal Change |
| 1H NMR | Appearance of alkyl signals (e.g., |
| 19F NMR | The |
| MS (ESI) |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| No Reaction (Method A) | Steric hindrance prevents imine formation.[1] | Switch to Microwave heating ( |
| Low Conversion (Method B) | Aniline is too electron-deficient.[1] | Add NaI (0.5 equiv) as a catalyst (Finkelstein condition) or switch to CsF on Celite. |
| Over-Alkylation (Bis-alkyl) | Reaction running too long or excess electrophile.[1] | Use slow addition of the alkyl halide (syringe pump) and stop at 80% conversion. |
| Titanium Emulsion | Improper workup in Method A. | Use Rochelle's Salt (sat. aq. Potassium Sodium Tartrate) instead of water for quenching. Stir vigorously for 1 hour until layers separate. |
References
-
Reductive Amination with Ti(IV): Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." J. Org.[7][8] Chem.1990 , 55, 2552–2554. Link
-
Alkylation of Electron-Deficient Anilines: Salvatore, R. N.; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines." Tetrahedron2001 , 57, 7785–7811. Link
-
Handling of Trifluoromethyl Substrates: Ma, J.-A.; Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chem. Rev.2008 , 108, PR1–PR43. Link
Sources
- 1. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline for the Generation of Diverse Chemical Libraries for Biological Screening
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Fluorinated Aniline Scaffold
In modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of a program's success. The 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline scaffold represents a highly promising starting point for library synthesis. It combines three key features that are highly valued in medicinal chemistry:
-
A Versatile Synthetic Handle: The primary aniline group serves as an excellent nucleophile, enabling a wide array of robust and well-established chemical transformations. This allows for the rapid generation of a diverse set of derivatives.
-
The Trifluoromethyl Group: This moiety is a cornerstone of contemporary drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking oxidative metabolism, improve membrane permeability, and increase binding affinity with biological targets.[2][3][4][5][6] It is often employed as a bioisostere for methyl or chloro groups to fine-tune a molecule's steric and electronic profile.[1]
-
The Methoxy and Tertiary Carbon Center: The presence of a methoxy group and a tertiary carbon adjacent to the trifluoromethyl group introduces specific steric and electronic properties. The methoxy group can influence the molecule's conformation and hydrogen-bonding capabilities, while the overall bulky substituent can provide unique vectors for exploring the binding pockets of target proteins.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will detail three field-proven protocols for generating amide, sulfonamide, and urea/thiourea libraries, explaining the causality behind experimental choices and providing a framework for robust quality control and subsequent biological evaluation.
Core Derivatization Strategies: Building a Diverse Library
The primary amino group of the aniline is the key reaction site. Its nucleophilicity, while slightly attenuated by the electron-withdrawing effects of the trifluoromethyl group on the phenyl ring, is sufficient for a range of coupling reactions. We will focus on three high-yield, versatile, and scalable reaction classes.
Diagram 1: Overall Derivatization Workflow
Caption: Workflow from starting aniline to SAR analysis.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide coupling is arguably the most fundamental reaction in drug discovery. It allows for the linkage of the core aniline scaffold to a vast library of commercially available or custom-synthesized carboxylic acids, introducing a wide range of functional groups and physical properties.
Causality & Experimental Choices:
-
Coupling Reagents: Standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. These reagents activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the aniline.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the acidic byproducts of the reaction and to deprotonate the aniline, enhancing its nucleophilicity without competing in the reaction.
-
Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
Protocol 1: General Procedure for Amide Synthesis
-
Preparation: To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous DMF (0.2 M), add the coupling reagent (e.g., HBTU, 1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Reaction: Add a solution of this compound (1.0 equivalent) in a minimum amount of DMF to the activated acid mixture.
-
Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.[8]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Sulfonamide Synthesis: A Key Pharmacophore
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor and its presence in numerous approved drugs.
Causality & Experimental Choices:
-
Reactants: The most common method involves reacting the aniline with a sulfonyl chloride (R-SO₂Cl). The strong electrophilicity of the sulfur atom in the sulfonyl chloride makes it highly susceptible to nucleophilic attack by the aniline.
-
Base: A base like pyridine or triethylamine (TEA) is required to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Pyridine can also serve as the solvent.
-
Considerations for Deactivated Anilines: The electron-withdrawing nature of the substituent on our core aniline may slow the reaction rate compared to more electron-rich anilines. In cases of low reactivity, using a more reactive sulfonyl fluoride in the presence of a Lewis acid catalyst like Calcium Triflimide (Ca(NTf₂)₂) can be an effective alternative.[9][10][11]
Protocol 2: General Procedure for Sulfonamide Synthesis
-
Preparation: Dissolve this compound (1.0 equivalent) in pyridine or DCM containing TEA (2.0 equivalents) and cool the solution to 0 °C in an ice bath.
-
Reaction: Add the desired sulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Remove the solvent in vacuo. Purify the resulting crude solid or oil via flash column chromatography or recrystallization.
-
Characterization: Verify the identity and purity of the sulfonamide product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Urea and Thiourea Formation: Mimicking Peptide Bonds
Urea and thiourea moieties are valuable in drug design due to their ability to form multiple, stable hydrogen bonds with protein targets, often acting as bioisosteres of amide bonds.[12][13][14] Their synthesis is typically straightforward and high-yielding.
Causality & Experimental Choices:
-
Reactants: The reaction involves the direct addition of the aniline to an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S). The central carbon atom in these reagents is highly electrophilic and readily attacked by the aniline nitrogen.
-
Catalysis: This reaction often proceeds without a catalyst. In some cases, particularly with less reactive anilines or isocyanates, a catalytic amount of a tertiary amine base can be added to accelerate the reaction.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), DCM, or acetonitrile are suitable to prevent any side reactions with the highly reactive isocyanate/isothiocyanate.
Protocol 3: General Procedure for Urea/Thiourea Synthesis
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF (0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add the corresponding isocyanate or isothiocyanate (1.05 equivalents) to the solution at room temperature.
-
Monitoring: Stir the mixture for 2-12 hours. The reaction is often rapid, and the product may precipitate out of the solution. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or by trituration with a suitable solvent.
-
Characterization: Confirm the structure of the final urea or thiourea derivative using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Summary of Derivatization Strategies
| Reaction Type | Key Reagents | Typical Base | Solvent | Key Advantages | Potential Challenges |
| Amide Formation | Carboxylic Acid, Coupling Agent (HBTU, HATU) | DIPEA | DMF, DCM | Vast diversity of available acids; robust and reliable reaction. | Requires pre-activation; purification of byproducts. |
| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, TEA | Pyridine, DCM | Creates a key pharmacophore; generally high-yielding. | Deactivated anilines may react slowly. |
| Urea/Thiourea Formation | Isocyanate (R-NCO) or Isothiocyanate (R-NCS) | Often not required | THF, DCM | Atom-economical; often requires minimal purification. | Limited commercial availability of diverse isocyanates. |
Analytical Characterization and Quality Control
For the data from biological screening to be meaningful, the identity, purity, and integrity of each compound in the library must be rigorously confirmed. A multi-technique approach is mandatory for a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used to confirm the overall structure of the synthesized derivative, ensuring the new functional group has been successfully installed.
-
¹⁹F NMR: This is a crucial and highly sensitive technique for fluorinated molecules.[15] It provides a clean spectrum to confirm the integrity of the trifluoromethyl group and can reveal subtle electronic changes in the molecule upon derivatization.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. An HPLC trace with UV detection provides a quantitative measure of purity (ideally >95%), while the coupled mass spectrometer confirms the molecular weight of the desired product.[16]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the synthesized molecule.
Diagram 2: Quality Control and Screening Logic
Caption: Logic flow for compound QC before screening.
Considerations for Biological Screening and SAR
Once a library of purified and characterized compounds has been generated, the next step is biological evaluation.
-
Compound Management: Compounds should be dissolved in a suitable solvent (typically DMSO) to create high-concentration stock solutions. These are then serially diluted and plated into 96- or 384-well plates for high-throughput screening.
-
Assay Design: The choice of biological assay is dependent on the therapeutic target. This could range from enzymatic assays and receptor binding assays to cell-based assays measuring cytotoxicity or signaling pathway modulation.[17]
-
Structure-Activity Relationship (SAR) Analysis: The primary goal of creating the library is to understand the SAR—how changes in the chemical structure affect biological activity.[18][19] By comparing the activity of different amides, sulfonamides, and ureas, researchers can identify which chemical features are essential for potency and selectivity, guiding the design of the next generation of more optimized compounds.[20][21]
Safety Precautions
All synthetic work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aniline Derivatives: Many anilines are toxic and can be absorbed through the skin. Handle with care.[22][23][24]
-
Reagents: Coupling reagents, sulfonyl chlorides, and isocyanates can be irritants, sensitizers, or lachrymators. Consult the Safety Data Sheet (SDS) for each specific reagent before use.[25][26]
-
Solvents: Handle flammable organic solvents with care and away from ignition sources.
By following these detailed protocols and rationale, researchers can effectively utilize the this compound scaffold to generate high-quality, diverse chemical libraries, paving the way for the discovery of novel and potent biologically active molecules.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- A Comparative Study of Fluorin
- Sulfonamide Synthesis via Calcium Triflimide Activ
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride. Synquest Labs.
- Trifluoromethyl group. Wikipedia.
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- 4 - SAFETY D
- SAFETY D
- Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. Der Pharma Chemica.
- 4-(Trifluoromethoxy)
- The structures of some urea and thiourea derivatives as LSD1 and VEGFR2 inhibitors.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- Amide derivatives of aniline-related compound and composition of amide derivatives of aniline-related compound.
- Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI.
- Safety D
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Small Molecule HPLC. Sigma-Aldrich.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Synthesis of some Amide derivatives and their Biological activity.
- Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem.
- Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
- Biological Activity Screening of Novel Fluorinated Compounds: An In-depth Technical Guide. Benchchem.
- Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. PMC.
- SAR: Structure Activity Rel
- Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.
- Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)
Sources
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- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
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- 18. collaborativedrug.com [collaborativedrug.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. fishersci.com [fishersci.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. echemi.com [echemi.com]
- 26. kishida.co.jp [kishida.co.jp]
Troubleshooting & Optimization
"common impurities in the synthesis of trifluoromethylated anilines"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of trifluoromethylated anilines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important building blocks in pharmaceutical and agrochemical research. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of trifluoromethylated anilines. The question-and-answer format is designed to help you quickly identify and solve common problems.
Issue 1: Low or No Product Formation in Trifluoromethylation of Anilines
Question: I am attempting a direct trifluoromethylation of an aniline derivative, but I am observing very low yields or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in direct trifluoromethylation of anilines are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
Causality and Recommended Actions:
-
Reagent Quality and Stability: Trifluoromethylating reagents, such as Togni or Umemoto reagents, can be sensitive to moisture and may degrade over time.[1]
-
Action: Ensure you are using a fresh, properly stored batch of the trifluoromethylating agent. It is advisable to purchase from a reputable supplier and store it under the recommended inert atmosphere and temperature conditions.
-
-
Reaction Conditions: The success of trifluoromethylation is highly dependent on optimized reaction conditions.
-
Action:
-
Solvent Choice: Solvents like hexafluoroisopropanol (HFIP) have been shown to play a key role in promoting the desired reaction pathway and selectivity by forming hydrogen bonding networks with the aniline and the trifluoromethylating reagent.[2]
-
Temperature and Reaction Time: These parameters often require careful optimization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential product degradation.
-
-
-
Substrate Reactivity: The electronic properties of your specific aniline substrate are critical.[1] Electron-rich anilines can be prone to oxidation and polymerization, while electron-deficient anilines may exhibit lower reactivity.[2]
-
Action: For electron-rich anilines, consider using milder reaction conditions or a different type of trifluoromethylating reagent. For less reactive anilines, you may need to increase the temperature or use a more reactive reagent.
-
-
Catalyst System (if applicable): For metal-catalyzed reactions, the choice of ligand and the oxidation state of the metal are paramount.
-
Action: Ensure the catalyst is active and that the chosen ligand is appropriate for the specific transformation. For example, in photocatalyzed reactions, the selection of the correct photocatalyst, such as an iridium complex, is crucial.
-
Issue 2: Formation of Over-Reduced Byproducts in the Reduction of Trifluoromethylated Nitroaromatics
Question: I am synthesizing a trifluoromethylated aniline by reducing the corresponding nitro compound, but my final product is contaminated with significant amounts of azoxy or azo compounds. How can I prevent this?
Answer:
The reduction of nitroaromatics to anilines proceeds through nitroso and hydroxylamine intermediates.[3] Under certain conditions, these intermediates can condense to form azoxy and azo impurities.[3] This is a common side reaction, especially under basic conditions.[3]
Causality and Recommended Actions:
-
Reaction Conditions: The choice of reducing agent and reaction pH can significantly influence the product distribution.
-
Action:
-
Acidic Conditions: Performing the reduction in an acidic medium, for example using iron powder in acetic acid or hydrochloric acid, generally favors the formation of the desired aniline and minimizes the formation of condensation byproducts.[4]
-
Catalytic Hydrogenation: This is a clean and efficient method. Using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can provide high yields of the aniline.[4] Careful control of hydrogen pressure and temperature is necessary to avoid over-reduction of other functional groups.
-
-
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride are typically not suitable for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds.[4]
-
Action: Opt for milder and more selective reducing agents such as tin(II) chloride, sodium hydrosulfite, or catalytic hydrogenation.[4]
-
Issue 3: Hydrodehalogenation and Diaryl Ether Formation in Buchwald-Hartwig Amination
Question: I am using a Buchwald-Hartwig amination to synthesize a trifluoromethylated aniline from an aryl halide, but I am observing significant amounts of the hydrodehalogenated starting material and a diaryl ether byproduct. What is causing these side reactions?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be plagued by side reactions, particularly hydrodehalogenation and diaryl ether formation.[5][6]
Causality and Recommended Actions:
-
Hydrodehalogenation: This side reaction occurs when a palladium-hydride species is formed, which can then reductively cleave the aryl-halide bond.[7] This is often a result of β-hydride elimination from a palladium amido complex.[5][6]
-
Action:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, can suppress β-hydride elimination by sterically shielding the palladium center.[6] Bidentate phosphine ligands like BINAP and DPPF have also been shown to be effective.[5]
-
Base Selection: The choice of base is critical. Weaker bases may not be effective in promoting the desired amination, while overly strong bases can lead to side reactions. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).[8]
-
-
-
Diaryl Ether Formation: This occurs when the palladium catalyst facilitates the coupling of the aryl halide with residual water or hydroxide ions in the reaction mixture, which can be a competitive pathway to amination.[9][10]
-
Action:
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is essential.
-
Ligand Design: Certain ligands have been developed to favor C-N bond formation over C-O bond formation.[8]
-
-
Workflow for Troubleshooting Impurity Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
"improving yield and purity in the preparation of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline"
Technical Support Center: Advanced Synthesis Guide Topic: Optimization of Yield & Purity for 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline Ticket ID: #SYN-CF3-ANILINE-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound (CAS: 1257241-06-7). This molecule is a critical building block in medicinal chemistry, particularly for androgen receptor modulators and other fluorinated bio-active scaffolds.
The synthesis hinges on the construction of a sterically congested quaternary carbon bearing a trifluoromethyl (
-
Low conversion during the nucleophilic trifluoromethylation of 4-nitroacetophenone.
-
Incomplete O-methylation of the tertiary alcohol due to steric hindrance and electronic repulsion.
-
Defluorination or side-reactions during the nitro-reduction phase.
This guide replaces generic protocols with a troubleshooting-first approach, focusing on the "Why" and "How-to-Fix" for each step.
Phase 1: The Trifluoromethylation Checkpoint
Objective: Convert 4-nitroacetophenone to 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol.
The Challenge: The reaction uses the Ruppert-Prakash reagent (
Optimized Protocol (Self-Validating)
-
Substrate: 4-Nitroacetophenone (1.0 eq)
-
Reagent:
(1.2 - 1.5 eq) -
Initiator: Cesium Fluoride (CsF) (10-20 mol%) or TBAF (catalytic).
-
Solvent: Anhydrous THF or DME (0.5 M).
Step-by-Step Workflow:
-
Drying: Substrate and CsF must be dried under vacuum. Moisture is the enemy; it hydrolyzes
to fluoroform ( ), which is a gas and escapes, killing yield. -
Addition: Cool THF solution to 0°C. Add
. Then add CsF catalyst. -
Monitoring: The reaction usually initiates with a slight color change.
-
Hydrolysis: The initial product is the silyl ether. You must vigorously hydrolyze this with
or TBAF/THF to isolate the free alcohol.
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture contamination. | Flame-dry glassware. Use fresh |
| No Reaction | Poisoned catalyst or old reagent. | |
| Incomplete Conversion | "Stalled" equilibrium. | The intermediate silyl ether can act as a |
Phase 2: The O-Methylation Bottleneck (Critical Step)
Objective: Methylate the tertiary alcohol to form the ether linkage.
The Challenge: This is the most difficult step.
-
Sterics: The
is on a quaternary carbon flanked by a bulky phenyl ring and a massive group. -
Acidity: The electron-withdrawing
makes the alcohol more acidic ( ) than typical alcohols, but the nucleophilicity of the resulting alkoxide is poor.
Optimized Protocol
-
Reagents: Sodium Hydride (NaH, 60% in oil, 2.0 eq) or Potassium tert-butoxide (
). -
Electrophile: Iodomethane (MeI) (3.0 eq).
-
Solvent: DMF (Polar aprotic is mandatory to strip cations).
Workflow:
-
Dissolve the trifluoro-alcohol in anhydrous DMF.
-
Cool to 0°C. Add NaH carefully. Wait for evolution to cease.
-
Crucial Wait Time: Stir the alkoxide for 30 mins before adding MeI. Ensure full deprotonation.
-
Add MeI dropwise.
-
Warm to room temperature and stir for 12–24 hours.
Troubleshooting Guide: Phase 2
| Question | Answer / Technical Insight |
| Why is significant starting material remaining? | The alkoxide is sterically hindered. Fix: Add a crown ether (15-crown-5 for Na+) or use 18-crown-6 with KOH/DMSO to chelate the cation and expose the "naked" alkoxide anion. |
| Can I use Dimethyl Sulfate? | Yes, but MeI is generally preferred for hindered substrates due to the "soft" nature of iodide as a leaving group and better kinetics in DMF. |
| The reaction turned black/tarry. | Likely polymerization of the solvent or side reactions on the nitro group. Fix: Keep temperature <40°C. Do not overheat. |
Phase 3: Nitro Reduction to Aniline
Objective: Reduce the nitro group without affecting the
The Challenge: Avoid defluorination or hydrogenolysis of the benzylic C-O bond.
Optimized Protocol
-
Method A (Standard):
(balloon), 10% Pd/C, Methanol. -
Method B (If C-O bond cleavage is observed): Iron powder (Fe),
, Ethanol/Water (reflux).
Recommendation: Method A is cleaner, but monitor for "over-reduction" (loss of OMe). If the benzylic ether is labile (weakened by the electron-rich aniline formed), switch to Method B (Fe/NH4Cl), which is milder and chemoselective.
Visualizing the Pathway
The following diagram illustrates the reaction logic and potential failure loops.
Caption: Logical flow of synthesis with critical checkpoints (Red) and process steps (Green).
Frequently Asked Questions (FAQ)
Q: Can I perform the Trifluoromethylation and Methylation in one pot?
A: Yes, but it is risky for purity.
Technique: After the
Q: My final product has a lower melting point than reported. Impurities?
A: Check for the demethylated side-product . During the reduction (Step 3), if you leave the reaction too long under
Q: How do I handle the waste from the TMSCF3 step?
A: The reaction generates trimethylsilyl fluoride (
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Chlorsilane und Silane. Tetrahedron Letters. (Foundational chemistry for TMSCF3 reagent).[1][3]
-
Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation: The Use of Trifluoromethyltrimethylsilane. Chemical Reviews. (Definitive guide on the mechanism and initiators like CsF/TBAF).
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Reactions of Organic Compounds with (Trifluoromethyl)trimethylsilane. Tetrahedron. (Review of optimized conditions for ketones).
-
BenchChem Technical Repository. (2025). Synthesis and Characterization of Nitro-Chalcones and Derivatives. (General protocols for nitro-reduction and handling nitro-aromatics).
-
Johnston, C. P., et al. (2018).[4] Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy. Journal of the American Chemical Society.[5] (Mechanistic insights into "stalled" reactions).
Sources
- 1. 1,4-Addition of TMSCCl3 to Nitroalkenes: Efficient Reaction Conditions and Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"challenges in the scale-up synthesis of trifluoromethyl compounds"
<Technical Support Center: Scale-Up Synthesis of Trifluoromethyl Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethyl (CF₃) compound synthesis. As a Senior Application Scientist, I've designed this guide to address the specific, practical challenges you may encounter when transitioning your trifluoromethylation reactions from the bench to a larger scale. The incorporation of a CF₃ group is a cornerstone of modern medicinal and agricultural chemistry, valued for its ability to enhance properties like metabolic stability and lipophilicity[1]. However, scaling these reactions introduces complexities related to heat transfer, mass transport, reagent stability, and safety that are not always apparent at the gram scale.
This resource is structured in a question-and-answer format to provide direct, actionable solutions to common problems. We will explore the "why" behind these issues and offer validated strategies to ensure your scale-up is successful, safe, and reproducible.
Section 1: Reagent Handling and Stability on Scale
The choice and handling of the trifluoromethylating agent are critical. Many common reagents have unique stability profiles and handling requirements that become more pronounced at larger scales.
FAQ 1.1: My electrophilic trifluoromethylation using a Togni reagent is showing thermal instability during scale-up. What are the risks and how can I mitigate them?
Answer: This is a critical safety concern. Togni reagents, while highly effective, are hypervalent iodine compounds known to be metastable and can undergo rapid, exothermic decomposition[2][3]. Togni's Reagent I is even described as potentially explosive.[2][4] The decomposition energy for Togni's Reagent II is significant, at approximately 62.3 kcal/mol, with a decomposition onset at 135 °C[2]. On a larger scale, inefficient heat dissipation can lead to localized hot spots, potentially initiating decomposition.
Troubleshooting and Mitigation Strategy:
-
Strict Temperature Control: Ensure your reactor is equipped with an efficient cooling system and temperature probes to monitor the internal reaction temperature accurately. Avoid oil baths for large-scale reactions; instead, use heating mantles with probes or, ideally, a jacketed reactor with a circulating temperature control unit[5].
-
Slow, Sub-surface Addition: Add the Togni reagent as a solution (if soluble and stable) or as a solid in portions over an extended period. Sub-surface addition can help dissipate heat more effectively into the bulk of the reaction mixture.
-
Consider More Stable Alternatives: If the thermal risk is unacceptable, evaluate newer generations of electrophilic reagents. For example, certain S-(trifluoromethyl)dibenzothiophenium salts (Umemoto-type reagents) have shown higher thermal stability. 2,8-difluoro triflate salts exhibit decomposition points as high as 204 °C, compared to 153 °C for some earlier reagents[6].
-
Perform Thermal Hazard Analysis: Before any large-scale campaign, it is essential to perform a Differential Scanning Calorimetry (DSC) analysis on your specific reaction mixture. This will determine the onset temperature of any exotherms and help you establish safe operating limits.
FAQ 1.2: I am scaling a nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) and observing inconsistent initiation and variable yields. What's going on?
Answer: The Ruppert-Prakash reagent (TMSCF₃) is an invaluable tool for nucleophilic trifluoromethylation, but its activation is highly sensitive to reaction conditions. It requires a sub-stoichiometric amount of a nucleophilic initiator (typically a fluoride source like TBAF) to generate the active trifluoromethyl anion ([CF₃]⁻)[7]. On scale-up, several factors can disrupt this delicate initiation step.
Common Causes and Solutions:
-
Moisture Sensitivity: The initiator can be quenched by trace amounts of water. Ensure all solvents, reagents, and the reactor are rigorously dried. The need for anhydrous conditions is a known limitation of fluoride-based catalysts[8].
-
Poor Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized depletion of the initiator, stalling the reaction. The anionic initiation process often involves a chain reaction mechanism, which can be sensitive to local concentrations[9].
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good bulk mixing. Confirm that solid initiators are fully dissolved before proceeding.
-
-
Initiator Addition: Adding the initiator too quickly can lead to a rapid exotherm and potential side reactions.
Experimental Protocol: General Procedure for Initiating TMSCF₃ Reactions on Scale
-
Assemble a dry, inert-atmosphere reactor equipped with an overhead stirrer, temperature probe, and addition funnel.
-
Charge the reactor with the substrate and anhydrous solvent (e.g., THF).
-
Cool the mixture to the desired initial temperature (e.g., 0 °C).
-
Slowly add the TMSCF₃ reagent.
-
Prepare a solution of the initiator (e.g., TBAF in THF) in the addition funnel.
-
Add the initiator solution dropwise, carefully monitoring the internal temperature for any exotherm.
-
Maintain the reaction at the optimal temperature until completion is confirmed by in-process controls (e.g., TLC, LC-MS, or in-line NMR[13]).
Section 2: Reaction Control and Byproduct Formation
Maintaining control over reaction parameters is paramount for achieving high yield and purity on a large scale.
FAQ 2.1: My radical trifluoromethylation is producing significant amounts of side products and some starting material remains unreacted, a problem I didn't see on the bench. Why is this happening?
Answer: Radical trifluoromethylations are often chain reactions, making them sensitive to initiator concentration, temperature, and the presence of inhibitors. On scale-up, issues with heat and mass transfer can significantly impact the efficiency of radical generation and propagation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for radical trifluoromethylation scale-up.
Causality Explained:
-
Inefficient Mixing: Poor mixing leads to non-uniform concentrations of the radical initiator and substrate, causing localized high rates of reaction (leading to decomposition or side products) and areas of no reaction.
-
Temperature Gradients: Many radical initiators (like AIBN or peroxides) have a specific temperature range for optimal decomposition. Hot spots can cause premature, rapid decomposition, while cold spots will slow or stop initiation.
-
Reagent Addition: "Dumping" in reagents can cause a surge in radical concentration, favoring radical-radical coupling or other termination pathways over the desired product formation. Slow, controlled addition maintains a low, steady concentration of the radical species.
-
Inhibitors: Oxygen is a common radical inhibitor. On a larger scale, ensuring a truly inert atmosphere is more challenging. Solvents must be properly degassed before use.
Section 3: Work-up and Purification
Purification can become a major bottleneck during scale-up. Byproducts that were minor impurities on the bench can become significant challenges at the kilogram scale.
FAQ 3.1: After scaling my reaction using TMSCF₃, I'm struggling with a difficult work-up. I'm forming stable emulsions and have silicon-based byproducts that are hard to remove. What are my options?
Answer: This is a very common issue. The use of TMSCF₃ generates trimethylsilyl byproducts (like TMSF or (TMS)₂O) which can complicate purification[14].
Strategies for Improved Work-up and Purification:
-
Quenching: Instead of a standard aqueous quench, consider an acidic quench (e.g., dilute HCl). This will hydrolyze silyl ethers and other silicon byproducts to more polar silanols, which are often easier to separate.
-
Solvent Selection: The choice of extraction solvent is critical. If your product is in a solvent like THF, consider performing a solvent swap to a less water-miscible solvent like MTBE or toluene before the aqueous wash to minimize emulsion formation.
-
Filtration Aid: If you have precipitated solids (like fluoride salts), filtering the reaction mixture through a pad of Celite® or silica gel before extraction can prevent them from acting as emulsion stabilizers.
-
Specialized Purification: For challenging silicon byproducts, a fluoride wash (e.g., treating the organic layer with a solution of TBAF) can sometimes cleave Si-C or Si-O bonds, converting the byproducts into more easily removable forms. However, this must be done with caution to avoid degrading your desired product.
-
Chromatography: While large-scale column chromatography is feasible, it is often a last resort due to cost and solvent usage. Optimizing the reaction to minimize byproducts is always the preferred approach. Flash chromatography is a common purification method for these types of compounds[15].
Data Summary: Comparison of Trifluoromethylating Agents and Key Scale-Up Parameters
| Reagent Type | Example(s) | Key Scale-Up Challenge(s) | Mitigation Strategy |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash)[7] | Moisture sensitivity, initiation control, silicon byproducts | Rigorous drying, slow initiator addition, acidic work-up |
| CF₃H (Fluoroform)[11] | Gas handling, low reactivity (pKa ~28), safety | Flow chemistry reactors, strong bases, in-line monitoring[13][16][17] | |
| Electrophilic | Togni Reagents[3] | Thermal instability, potential for runaway reaction[2][18][19] | Strict temperature control, thermal hazard analysis (DSC), slow addition |
| Umemoto Reagents[20] | Cost, handling of solids | Controlled solid dosing systems, consider newer, more stable variants[6] | |
| Radical Source | CF₃I, CF₃SO₂Na[21][22] | Gaseous reagent (CF₃I), precise initiation required | Flow reactors for gas handling, controlled initiator addition |
| TFA/TFAA[23][24] | High oxidation potential required, harsh conditions | Photoredox or electrocatalytic methods to generate CF₃• under milder conditions[23][24] |
Section 4: Safety Considerations in Scale-Up
Safety is the most important consideration when scaling up any chemical process, and trifluoromethylation reactions present unique hazards.
FAQ 4.1: What are the primary safety hazards I should be aware of when scaling up a trifluoromethylation reaction, and what is the single most important preventative step I can take?
Answer: The primary hazards are thermal runaway from exothermic decomposition or reaction, and toxic off-gassing .
-
Thermal Runaway: As discussed with Togni reagents, many trifluoromethylation reactions are highly exothermic. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation far less efficient[5]. An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure, potentially causing reactor failure.
-
Toxic Off-gassing:
-
Fluoroform (CF₃H): A potent greenhouse gas[13].
-
Trifluoroiodomethane (CF₃I): A volatile and toxic gas.
-
Hydrogen Fluoride (HF): Can be generated from the decomposition of reagents or intermediates, especially in the presence of water. HF is extremely corrosive and toxic.
-
The Most Important Preventative Step: Reaction Hazard Assessment
Before you increase the scale of any reaction, you must perform a thorough risk assessment[5].
Sources
- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Togni reagent II - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pure.tue.nl [pure.tue.nl]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 22. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
"stability issues of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline under different conditions"
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline. The stability of this compound is critical for ensuring the reproducibility of experimental results and the integrity of downstream applications. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions. The guidance herein is based on the fundamental chemistry of fluorinated anilines and established principles of pharmaceutical stability testing.[1][2][3] As there is limited published stability data specific to this molecule, this guide empowers users to conduct their own stability assessments through a series of structured protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its aniline functional group. Anilines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[4] This oxidation often leads to the formation of colored impurities, which may appear as a darkening of the material over time. Additionally, the compound's stability under various pH conditions and temperatures should be considered, as these factors can influence hydrolytic and other degradation pathways.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from air and moisture.[5][6][7] It is also recommended to store the compound in a cool, dark place to prevent light-induced and thermal degradation.[8][9] For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: My sample of this compound has developed a yellow or brownish tint. What does this indicate and is it still usable?
A3: Discoloration in aniline compounds typically signals oxidative degradation and the formation of polymeric impurities.[4] The usability of the discolored material depends on the specific requirements of your experiment. For applications that demand high purity, such as in the development of pharmaceutical reference standards, the material should be purified before use. For other applications, the impact of the impurities should be assessed. A quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the extent of degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this molecule have not been extensively reported, based on the chemistry of similar compounds, potential degradation pathways include:
-
Oxidation: Formation of nitroso, nitro, and azoxy compounds, as well as colored polymeric materials.
-
Hydrolysis: Under strong acidic or basic conditions, cleavage of the methoxy group could potentially occur, although this is generally less likely than oxidation.
-
Photodegradation: Exposure to UV or fluorescent light may lead to the formation of free radical-mediated degradation products.[2]
Identifying the exact degradation products requires analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.[10]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Results in Biological or Chemical Assays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Stock Solution Stability: Prepare a fresh stock solution of the compound in your chosen solvent. Analyze its purity and concentration immediately after preparation using a validated HPLC method.
-
Incubate and Re-analyze: Incubate the stock solution under the same conditions as your assay (e.g., temperature, pH, light exposure) for the duration of the experiment.
-
Compare Results: Re-analyze the incubated stock solution and compare the purity and concentration to the initial values. Significant changes suggest that the compound is degrading in your assay medium.
-
Mátrix Effect Evaluation: Consider that components of your assay medium could be contributing to the degradation. Perform stability tests in simpler buffer systems to identify problematic excipients.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis
-
Possible Cause: On-column degradation or degradation during sample preparation.
-
Troubleshooting Steps:
-
Vary Injection Conditions: Alter the temperature of the autosampler and the column to see if the impurity profile changes. Lowering the temperature may reduce on-column degradation.
-
Modify Mobile Phase: The pH of the mobile phase can influence the stability of aniline compounds. Experiment with different pH values to find conditions where the compound is most stable.
-
Expedite Sample Preparation: Minimize the time between dissolving the sample and injecting it onto the column. Keep samples in an autosampler cooled to 4°C if possible.
-
Part 3: Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental data, it is crucial to understand the stability profile of this compound under your specific experimental conditions. A forced degradation study is a systematic way to investigate this.[1][2][3][11]
Forced Degradation Study Workflow
The objective of a forced degradation study is to intentionally stress the compound to predict its long-term stability and identify potential degradation products.[2]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Place the stock solution and a sample of the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
-
-
Sampling and Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including a time-zero control, by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[12]
Caption: HPLC method development workflow.
Part 4: Data Interpretation and Summary
The data from the forced degradation study should be compiled to understand the stability profile of the compound.
Table 1: Hypothetical Forced Degradation Data Summary
| Stress Condition | Duration (h) | % Assay of Parent Compound | Major Degradation Products (RRT) | Mass Balance (%) | Observations |
| 0.1 M HCl, 60°C | 24 | 98.5 | 0.85 (minor) | 99.5 | Largely stable |
| 0.1 M NaOH, 60°C | 24 | 92.1 | 1.15 (major), 0.78 (minor) | 98.9 | Moderate degradation |
| 3% H₂O₂, RT | 8 | 75.4 | Multiple peaks > 1.2 | 95.2 | Significant degradation, discoloration |
| 80°C (Solution) | 24 | 96.3 | 0.85 (minor) | 99.1 | Minor thermal degradation |
| Photolytic (ICH Q1B) | - | 88.9 | 1.32 (major) | 97.8 | Light sensitive |
RRT = Relative Retention Time
Interpretation: The hypothetical data in Table 1 suggests that this compound is most susceptible to oxidative degradation and shows some sensitivity to basic and photolytic conditions. It appears relatively stable under acidic and thermal stress. A mass balance close to 100% indicates that all degradation products are being detected by the analytical method.
References
-
ResearchGate. Biodegradation of fluoroanilines by the wild strain Labrys portucalensis. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
ChemRxiv. Supplementary Information Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
-
PMC. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. sepscience.com [sepscience.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"validation of analytical methods for 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline"
Topic: Validation of Analytical Methods for 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
This compound (CAS: 1257241-06-7) is a critical fluorinated intermediate, often utilized in the synthesis of non-steroidal androgen receptor antagonists and other high-potency pharmaceuticals. Its structural duality—combining a basic aniline moiety with a lipophilic, electron-withdrawing trifluoro-methoxy-propyl group—presents unique chromatographic challenges.
This guide provides a comparative analysis of analytical methodologies and a definitive validation protocol aligned with ICH Q2(R2) standards. As Senior Application Scientists, we move beyond simple "recipes" to explain the physicochemical logic that dictates method robustness.
Part 1: Method Selection & Comparative Analysis
Selecting the correct analytical platform is the first step in validation. We evaluated three common techniques based on Specificity , Sensitivity , and Operational Robustness for this specific fluorinated aniline.
Comparative Matrix
| Feature | RP-HPLC (UV/DAD) | UHPLC-MS/MS | GC-FID/MS |
| Primary Utility | Routine QC & Purity Assay | Trace Impurity / GTI Screening | Residual Solvent / Volatile Impurity |
| Suitability for Target | High. Excellent for polar/non-polar balance. | High. Essential if detecting ppm levels in final drug. | Medium. Aniline amine requires derivatization to prevent tailing/adsorption. |
| Linearity Range | Broad ( | Narrow (Dynamic range limitations) | Good, but thermal instability risks exists. |
| Robustness | High (Buffer controlled) | Medium (Matrix effects) | Low (Liner activity affects amines) |
| Cost per Run | Low | High | Medium |
Expert Verdict: For the assay and purity profiling of this compound as a raw material or intermediate, RP-HPLC with UV Detection is the superior choice. It offers the best balance of precision and robustness without the thermal degradation risks associated with GC or the cost/complexity of MS.
Part 2: The Validated Protocol (RP-HPLC)
This protocol addresses the specific "stickiness" of the aniline group and the lipophilicity of the trifluoro-propyl moiety.
Chromatographic Conditions
-
Rationale: The aniline group (
) will tail severely on standard silica due to silanol interactions. We utilize a low pH phosphate buffer to ensure the amine is fully protonated (cationic), paired with a Base-Deactivated (BDS) C18 column to minimize secondary interactions.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (or equivalent BDS), |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | |
| Column Temp | |
| Detection | UV at 240 nm (Aniline |
| Injection Vol |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Part 3: Validation Framework (ICH Q2 R2)
This section details the experimental workflow to validate the method described above. The logic follows the Lifecycle Management approach.
Specificity (Forced Degradation)
Objective: Prove the method can distinguish the analyte from degradation products.
-
Protocol:
-
Acid Hydrolysis: Sample + 0.1N HCl,
, 2 hours. -
Base Hydrolysis: Sample + 0.1N NaOH,
, 2 hours. -
Oxidation: Sample + 3%
, Ambient, 2 hours. -
Thermal: Solid sample at
, 24 hours.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD). Resolution (
) > 1.5 between analyte and nearest degradant.
Linearity & Range
Objective: Demonstrate proportional response.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g.,
). -
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Ensure no bias in quantification.
-
Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery
. %RSD .
Precision (Repeatability & Intermediate)
-
System Precision: 6 injections of standard. (%RSD
) -
Method Precision: 6 independent preparations of the sample. (%RSD
) -
Intermediate Precision: Different analyst, different day, different column lot. (Overall %RSD
)
Part 4: Visualization of Workflows
Diagram 1: Analytical Method Lifecycle (ICH Q14/Q2)
This diagram illustrates the modern "Quality by Design" approach to validating this specific method, moving from ATP (Analytical Target Profile) to continuous monitoring.
Caption: The lifecycle approach ensures the method remains fit-for-purpose from development through routine QC.
Diagram 2: Decision Tree for Fluorinated Aniline Analysis
A logic flow for researchers to determine if the HPLC-UV method is sufficient or if MS/GC is required.
Caption: Selection logic based on sensitivity requirements and matrix complexity.
Part 5: Troubleshooting & Robustness
Even validated methods can drift. Here are specific failure modes for this molecule:
-
Peak Tailing:
-
Cause: Silanol interaction with the aniline amine.
-
Fix: Increase buffer concentration (up to 50mM) or add 5% Methanol to Mobile Phase A. Ensure pH is
.
-
-
Retention Time Drift:
-
Cause: The trifluoro-group is sensitive to temperature fluctuations affecting partition coefficients.
-
Fix: Strict column thermostat control (
).
-
-
Ghost Peaks:
-
Cause: Carryover of the lipophilic analyte.
-
Fix: Use a needle wash of 50:50 ACN:Water with 0.1% Phosphoric Acid.
-
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Al-Kindy, S. M., et al. (2013).[3] "High-performance liquid chromatography determination of anilines with fluorescent detection." Journal of Chromatography A. (Contextual reference for aniline detection). Available at: [Link]
-
PubChem. (n.d.). Compound Summary: this compound.[4][5] Available at: [Link]
Sources
Beyond 1D: A Comparative Guide to Structural Elucidation of Fluorinated Anilines via Heteronuclear 2D NMR
Executive Summary
In modern drug discovery, the incorporation of trifluoromethyl (
This guide objectively compares the standard structural confirmation workflow (1D
The Verdict: While standard methods provide partial evidence, they fail to definitively assign the quaternary carbon connectivity due to
The Structural Challenge
The target molecule consists of a para-substituted aniline ring attached to a quaternary carbon (C2). This C2 position is the critical "hub" connecting four distinct environments:
Why Standard NMR Fails
In a standard 1D
Comparative Methodology
Method A: The Traditional Suite
-
Techniques: 1D
H, 1D C, H- C HSQC, H- C HMBC. -
Outcome: Ambiguous.
-
You observe the aromatic protons and the methyl/methoxy singlets.
-
Failure Point: The HMBC correlations from the Methyl/Methoxy protons to the quaternary C2 are often weak or invisible due to the C2 signal broadening (
coupling). There is zero direct evidence linking the group to the rest of the molecule; its position is inferred, not proven.
-
Method B: The Fluorine-Centric Suite (Recommended)
-
Techniques: 1D
F, F- H HOESY, F- C HMBC. -
Outcome: Definitive.
-
F-
H HOESY: Proves spatial proximity between the group and the Methyl/Methoxy protons. -
F-
C HMBC: Directly visualizes the coupling between the fluorines and the quaternary C2 carbon, as well as the ipso-carbon of the aromatic ring.
-
F-
Experimental Data Comparison
The following table summarizes the observable data from both methods. Note the "Confidence Gap" in Method A.
| Feature | Method A (Standard) | Method B (Fluorine-Centric) |
| Quaternary C2 Detection | Poor. Low intensity quartet (~80 ppm). Often missed. | Excellent. Detected via strong |
| Inferred. Assumed based on chemical shift.[1][4][5] | Proven. Direct correlation to C2 and spatial NOE to | |
| Regioisomer Confirmation | Ambiguous. Hard to distinguish from isomeric ethers. | Definitive. HOESY confirms |
| Experiment Time | ~1 Hour (High concentration required for | ~30 Minutes ( |
Visualization of Logic Flow
The following diagram illustrates the decision process and why the Fluorine-Centric path is superior for this specific molecule.
Figure 1: Decision matrix for structural elucidation. Note that Method A leads to ambiguity due to the "silent" quaternary carbon, whereas Method B utilizes the fluorine atom as an active probe.
Detailed Experimental Protocol (Method B)
To replicate the definitive results, follow this protocol. This workflow assumes a modern spectrometer (400 MHz or higher) equipped with a probe capable of tuning to
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over .-
Reasoning: DMSO stabilizes the exchangeable aniline protons (
), allowing you to see their couplings and preventing exchange broadening. It also provides better solubility for polar anilines.
-
-
Concentration: 10-20 mg in 0.6 mL solvent is sufficient due to the high sensitivity of
F.
Step 2: 1D F Acquisition
-
Pulse Sequence: Standard single pulse with proton decoupling (typically zgpg or equivalent).
-
Sweep Width: Ensure the window covers -50 to -100 ppm (typical for
). -
Referencing: Internal standard (e.g., trifluorotoluene) or unified scale referencing based on the deuterium lock.
-
Expected Signal: A singlet at approximately -80 ppm.
Step 3: F- H HOESY (Heteronuclear Overhauser Effect Spectroscopy)
This experiment establishes spatial proximity (through-space, not through-bond).
-
Pulse Sequence: hoesyfh (Bruker) or equivalent phase-sensitive sequence.
-
Mixing Time: Set to 300-500 ms .
-
Scientific Integrity: Too short (<100 ms) and you miss the NOE; too long (>800 ms) and spin diffusion complicates the data.
-
-
Analysis: Look for cross-peaks between the
F signal (-80 ppm) and:-
The Methyl singlet (~1.5 ppm).
-
The Methoxy singlet (~3.2 ppm).
-
The Ortho-aromatic protons (~7.2 ppm).[2]
-
-
Validation: If you see correlations to both the methyl and methoxy groups, the
must be attached to the same quaternary carbon.
Step 4: F- C HMBC
This is the definitive connectivity experiment.
-
Optimization: Optimize the long-range delay for
couplings.-
Target: The
coupling (fluorine to quaternary carbon) is typically 30-40 Hz . -
Calculation: Delay
. For 35 Hz, set the delay to ~14 ms.
-
-
Analysis:
-
You will see a strong correlation to the Quaternary C2 (quartet in 1D, but a specific cross-peak here).
-
You will see a correlation to the
carbon itself ( Hz, often folded or split). -
You will see correlations to the ipso-carbon of the aniline ring (
Hz).
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear Methods).
-
Vertex Pharma. (2018). "Structure and conformational dynamics of fluorine-containing drugs." World Pharma Today. Link
-
Linclau, B., et al. (2019). "Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. Link
-
Doddrell, D., et al. (1976).[6] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[6] Link
-
University of Ottawa NMR Facility. (2007).[7] "19F - 1H HOESY Experiment." Glenn Facey's NMR Blog. Link
Sources
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
Purity Assessment of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline: A Comparative Analytical Guide
Executive Summary & Strategic Rationale
In the high-stakes landscape of pharmaceutical development, 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline serves as a critical fluorinated building block, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other advanced therapeutics. Its structure—an aniline core coupled with a lipophilic, electron-withdrawing trifluoro-methoxy-propyl group—presents unique analytical challenges.
This guide provides a definitive comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this intermediate.
The Core Thesis: Neither method is sufficient in isolation.
-
HPLC-UV is the primary release method , essential for quantifying the main peak, non-volatile oxidation byproducts, and ionic impurities.
-
GC-FID acts as the orthogonal validator , superior for detecting unreacted fluorinated precursors and volatile organic solvents (VOCs) that often co-elute or vanish in the HPLC void volume.
Chemical Context & Impurity Profiling
Understanding the molecule is the first step to accurate analysis.
-
Chemical Nature: Weak base (Aniline pKa ~4.0), moderate lipophilicity (due to -CF3 and -OCH3).
-
Critical Impurities:
-
Precursor Nitro-Aromatics: (From the reduction step) – HPLC amenable.
-
Fluorinated Alcohols: (Hydrolysis products of the ether) – GC amenable.
-
Aniline Oxidation Dimers: (Azo/Azoxy compounds) – HPLC amenable.
-
Visualization: Impurity Origin & Detection Strategy
Figure 1: Analytical coverage map showing how HPLC and GC target different sectors of the impurity profile.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Role: The "Gold Standard" for assay potency and related substances. Why: The aniline moiety provides a strong UV chromophore (240-254 nm). HPLC avoids the thermal stress of GC, which can artificially degrade the ether linkage.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard RP selectivity; 3.5 µm offers better resolution than 5 µm without UHPLC backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0) | Acidic pH suppresses silanol activity and keeps the aniline protonated/sharp. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than Methanol, crucial for detecting trace impurities. |
| Gradient | 0 min: 10% B → 15 min: 90% B → 20 min: 90% B | Steep gradient required to elute the lipophilic fluorinated tail. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV at 240 nm (primary) & 210 nm (secondary) | 240 nm is specific to the aniline ring; 210 nm detects non-aromatic impurities. |
| Diluent | Water:ACN (50:50) | Matches initial gradient strength to prevent peak distortion. |
Self-Validating System Suitability Criteria
To ensure trustworthiness, the system must pass these checks before sample analysis:
-
Tailing Factor (T): Must be < 1.5. (Anilines are notorious for tailing; if T > 1.5, the column is aged or pH is incorrect).
-
Precision: %RSD of 5 replicate injections < 1.0% for the main peak.
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually the nitro-precursor).
Protocol B: Gas Chromatography (GC-FID)
Role: The "Orthogonal Check" for volatiles and process solvents. Why: Fluorinated compounds often have distinct volatility profiles. GC is superior for separating the target from residual fluorinated starting materials that may lack UV chromophores.
Method Parameters
| Parameter | Specification | Rationale |
| Column | DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.32mm x 0.25µm | General purpose non-polar phase; excellent for aromatics. |
| Carrier Gas | Helium or Hydrogen (Constant Flow: 1.5 mL/min) | Constant flow maintains separation efficiency during temperature ramping. |
| Inlet | Split (20:1), 250°C | Split injection prevents column overload; 250°C ensures rapid volatilization. |
| Oven Program | 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min) | Low initial temp catches solvents; ramp elutes the aniline; high final temp cleans the column. |
| Detector | FID at 300°C | Flame Ionization Detector is universal for carbon-containing compounds. |
Operational Insight
-
Thermal Stability Check: Before running a full sequence, inject a standard at 200°C, 240°C, and 280°C inlet temperatures. If the impurity profile changes (e.g., appearance of a cleavage product), the molecule is thermally labile, and GC data must be treated with caution.[1]
Comparative Performance Analysis
The following data summarizes the strengths and weaknesses of each approach based on experimental logic.
Table 1: Method Capability Matrix
| Feature | HPLC-UV | GC-FID |
| Assay Accuracy | High (Direct quantification against standard) | Medium (Response factors vary significantly for fluorinated species) |
| Sensitivity (LOD) | Excellent for aromatics (< 0.05%) | Excellent for volatiles (< 0.01%) |
| Selectivity | Separates isomers and degradation products | Separates based on boiling point; may merge isomers |
| Scope | Detects salts, non-volatiles, thermally unstable compounds | Detects residual solvents, volatile reagents |
| Speed | Slow (~25 min run time) | Fast (~15 min run time) |
Experimental Workflow Decision Tree
Figure 2: Logical workflow for reconciling data from orthogonal methods.
Conclusion & Recommendations
For the rigorous release of This compound , a dual-method approach is mandatory.
-
Use HPLC-UV to assign the final purity value (Assay). It captures the most critical degradation products (oxidation) and is safer for the thermally sensitive ether linkage.
-
Use GC-FID as a "Limit Test" for specific volatile fluorinated impurities and residual solvents that HPLC may miss.
Final Verdict: If HPLC reports 99.5% purity and GC reports 99.9%, report the HPLC value but annotate the Certificate of Analysis (CoA) with the specific volatile profile from the GC data. This ensures no non-volatile impurities are overlooked.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Phenomenex. (2025).[1][3] HPLC vs GC: What Sets These Methods Apart. [Link]
-
Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]
Sources
Comparative Guide: Assessing the Metabolic Stability of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline In Vitro
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline (CAS: 1257241-06-7) represents a critical scaffold in the development of Selective Androgen Receptor Modulators (SARMs) and nuclear receptor ligands. Its structure combines a primary aniline—a classic "metabolic handle"—with a highly substituted, fluorinated ether tail.
In drug discovery, this specific arrangement is engineered to solve a common problem: metabolic liability . While simple anilines are rapidly cleared via N-acetylation or oxidation, and simple ethers via O-dealkylation, the introduction of the trifluoromethyl (
This guide provides a technical roadmap for assessing the metabolic stability of this compound in liver microsomes, comparing its performance against non-fluorinated and non-hindered analogs to validate its design efficacy.
Comparative Analysis: The "Fluorine Effect" on Stability[2][3][7][8][9]
To objectively assess the performance of this compound (Compound A ), we compare it against two structural analogs that lack its stabilizing features. This comparison isolates the specific contribution of the
The Comparator Set
| Compound ID | Structure Description | Key Metabolic Liability | Predicted Stability Class |
| Compound A | This compound | Sterically hindered ether + | High (Phase I Resistant) |
| Comparator B | 4-Isopropylaniline (Cumidine) | Benzylic C-H bonds are accessible. | Low/Moderate (Benzylic Hydroxylation) |
| Comparator C | 4-Methoxyaniline (p-Anisidine) | Unhindered ether. | Low (Rapid O-Demethylation) |
Performance Metrics (Representative Data)
Note: Data below reflects established Structure-Activity Relationship (SAR) trends for fluorinated aniline ethers in Human Liver Microsomes (HLM).
| Metric | Compound A (Test) | Comparator B (Alkyl Analog) | Comparator C (Ether Analog) | Mechanistic Insight |
| > 60 min | ~15–20 min | < 10 min | The | |
| < 15 (Low Clearance) | > 50 (High Clearance) | > 100 (Very High) | Steric bulk at the quaternary carbon prevents access to the ether oxygen for dealkylation. | |
| Major Metabolite | N-hydroxylamine (Minor) | Benzylic Alcohol | p-Aminophenol | Metabolism is "shunted" away from the carbon chain to the nitrogen, which is the remaining soft spot. |
Scientific Rationale
The metabolic superiority of Compound A relies on two physical organic principles:
-
Bond Strength & Electronics: The C-F bond is metabolically inert. The strong electron-withdrawing nature of the
group deactivates the adjacent ether oxygen, reducing its basicity and preventing the initial H-abstraction required for O-dealkylation [2]. -
Metabolic Blocking: In Comparator B, the benzylic position is a "soft spot" for CYP-mediated hydroxylation. In Compound A, this position is fully substituted (quaternary), blocking this pathway entirely [3].
Experimental Protocol: Microsomal Stability Assay
This protocol utilizes Human Liver Microsomes (HLM) to determine the Intrinsic Clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Controls:
-
Positive (High Clearance): Verapamil or Testosterone.
-
Negative (Low Clearance): Warfarin.[1]
-
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 1
M solution of the Test Compound in Phosphate Buffer (100 mM, pH 7.4). -
Add microsomes to a final concentration of 0.5 mg/mL.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.[2]
-
Critical Step: Ensure the final organic solvent (DMSO) concentration is <0.1% to avoid enzyme inhibition.
-
-
Sampling (Time Course):
-
Remove aliquots (50
L) at minutes. -
Immediately dispense into 150
L of ice-cold Quench Solution (ACN) to precipitate proteins.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
-
Collect supernatant for LC-MS/MS analysis.
-
Visualization: Assay Logic Flow
Caption: Logical workflow for the microsomal stability assay, ensuring precise time-point capture and protein precipitation.
Mechanistic Pathway Analysis
Understanding how the molecule degrades is as important as how fast. For this compound, the primary metabolic pathways are distinct from standard anilines.
Predicted Metabolic Map
-
Pathway A (Blocked): O-Demethylation. The
group sterically and electronically hinders the CYP450 oxygenation of the methoxy group.[3] -
Pathway B (Active): N-Oxidation. The primary amine (
) remains accessible. CYP enzymes (likely CYP2C9 or CYP3A4) can oxidize this to a hydroxylamine ( ). -
Pathway C (Phase II): N-Acetylation. NAT1/NAT2 enzymes may acetylate the amine to form an amide.
Caption: Metabolic fate map showing blocked oxidative pathways (Red) due to fluorination and active amine pathways (Green).
Data Calculation & Interpretation
To finalize the assessment, convert the raw LC-MS/MS peak areas into kinetic parameters.
Calculation of Intrinsic Clearance ( )[3][11]
-
Plot Data: Plot
vs. Time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[4] -
Determine Slope (
): The slope of the linear regression represents the elimination rate constant ( ). -
Calculate Half-Life (
): -
Calculate
:
Interpretation Guide
- : Excellent stability. The trifluoro-ether modification is highly effective.
- : Moderate stability. Likely N-oxidation is occurring. Consider blocking the amine (e.g., converting to a nitrile or amide) in future iterations.
- : Poor stability. The modification failed to protect the molecule; check for unexpected defluorination (rare) or rapid Phase II conjugation if using hepatocytes.
References
-
Vertex Pharmaceuticals. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
